REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][CH2:10][CH2:11][NH:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.Br[CH:21]([CH2:25]Br)[C:22]([NH2:24])=[O:23]>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[CH2:10][CH2:11][N:12]([CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:21]([C:22]([NH2:24])=[O:23])[CH2:25]1
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Name
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Quantity
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15.4 g
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Type
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reactant
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Smiles
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COC1=C(C=CC=C1)NCCNCC1=CC=CC=C1
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Name
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|
Quantity
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27.7 g
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Type
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reactant
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Smiles
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BrC(C(=O)N)CBr
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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In a manner similar to Preparation 1
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Name
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Type
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product
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Smiles
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COC1=C(C=CC=C1)N1CC(N(CC1)CC1=CC=CC=C1)C(=O)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |